BenchChemオンラインストアへようこそ!

5-Amino-4,5-dihydro-3H-pyrazol-3-one

Heterocyclic Synthesis Microwave Chemistry Pyrazolopyridine

Select this specific 5-amino-4,5-dihydro tautomer (CAS 141735-80-0) to guarantee regioselective cyclocondensation toward pyrazolo[3,4-b]pyridine scaffolds, eliminating isomeric purification. Its unique tautomeric equilibrium and single hydrogen-bond donor count (HBD=1) ensure superior yields in kinase inhibitor library synthesis (e.g., RIP1, VEGFR-2) compared to generic 5-aminopyrazoles. Ideal for fragment-based screening (exact mass 99.04 Da, zero rotatable bonds) and scalable photographic color coupler intermediate synthesis.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 141735-80-0
Cat. No. B12928250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4,5-dihydro-3H-pyrazol-3-one
CAS141735-80-0
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1C(N=NC1=O)N
InChIInChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h2H,1,4H2
InChIKeyNZXCXTIJAVVJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4,5-dihydro-3H-pyrazol-3-one (CAS 141735-80-0): Structural and Procurement Baseline


5-Amino-4,5-dihydro-3H-pyrazol-3-one (CAS 141735-80-0; molecular weight 99.09 g/mol; formula C3H5N3O) is a 5-aminopyrazolone core that serves as a fundamental synthetic building block for condensed heterocyclic systems and a direct structural comparator to more extensively functionalized pyrazolone derivatives [1]. It is commercially available from multiple suppliers as a research-grade intermediate with purity specifications typically ranging from 95% to 98% [2].

Why 5-Amino-4,5-dihydro-3H-pyrazol-3-one Cannot Be Replaced by Common Pyrazolone Analogs


The 5-amino-4,5-dihydro-3H-pyrazol-3-one core possesses a unique combination of a free exocyclic 5-amino group and a partially saturated dihydropyrazole ring, conferring a distinct tautomeric equilibrium and reactivity profile compared to fully aromatic 5-aminopyrazoles, 3-aminopyrazolones, or 4-substituted derivatives [1][2]. This specific tautomeric balance directly governs regioselectivity in cyclocondensation reactions, determining whether the reaction pathway proceeds toward pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine scaffolds [3]. Generic substitution with a fully aromatic pyrazolone or a 1-aryl-3-amino-5-pyrazolone derivative fundamentally alters both the electronic environment of the reactive sites and the solubility parameters, leading to divergent reaction outcomes, lower synthetic yields, and potentially compromised downstream biological screening data due to altered hydrogen-bonding capacity (1 donor vs. multiple donors in analogs) [1].

Quantitative Differentiation of 5-Amino-4,5-dihydro-3H-pyrazol-3-one from Closest Analogs


Microwave-Assisted Synthesis Yields 1.4-Fold Improvement in Reaction Efficiency vs. Conventional Thermal Methods

In the synthesis of 5-cyano-4,7-dihydropyrazolo[3,4-b]pyridin-4-ones via one-step multicomponent reaction, 5-Amino-4,5-dihydro-3H-pyrazol-3-one delivered yields of 77-91% under microwave irradiation (600 W, 1-3 min), compared to 55-67% under conventional reflux in ethanol (1-1.5 h) for the identical set of 4-substituted benzaldehyde partners [1]. This 1.4-fold average yield enhancement is accompanied by a 20- to 90-fold reduction in reaction time.

Heterocyclic Synthesis Microwave Chemistry Pyrazolopyridine

Structural Differentiation: Single Hydrogen-Bond Donor Count vs. Multiple Donors in Common Pyrazolone Analogs

5-Amino-4,5-dihydro-3H-pyrazol-3-one possesses exactly 1 hydrogen-bond donor (HBD) as computed by Cactvs 3.4.6.11 [1], in contrast to the typical 2-3 HBDs found in commonly substituted 5-aminopyrazole derivatives and 3-amino-5-pyrazolone analogs bearing additional NH or OH groups [2]. The computed XLogP3-AA value is -0.9, indicating a balanced hydrophilic-lipophilic profile distinct from fully aromatic pyrazolones (typically XLogP > 0) and 4-substituted derivatives (variable but generally more lipophilic) [1].

Physicochemical Properties Molecular Descriptors Drug Design

Tautomeric Equilibrium Governs Regioselective Cyclization: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[1,5-a]pyrimidine Pathway Determination

The 5-amino-4,5-dihydro-3H-pyrazol-3-one core exists in a dynamic tautomeric equilibrium that directly dictates the outcome of cyclocondensation reactions with α,β-unsaturated carbonyl systems. Under the reaction conditions described by Quiroga et al. (equimolar 5-aminopyrazolone, benzaldehyde, benzoylacetonitrile, ethanol reflux under argon), the reaction proceeds exclusively via pyrazolo[3,4-b]pyridine formation rather than the competing pyrazolo[1,5-a]pyrimidine pathway [1]. In contrast, 5-aminopyrazoles bearing N1-substituents (e.g., 1-aryl-3-amino-5-pyrazolones) exhibit altered tautomeric preferences, leading to different regiochemical outcomes or requiring additional protection/deprotection steps to achieve the same scaffold [2].

Regioselectivity Cyclocondensation Heterocyclic Chemistry

Moderate Alanine Racemase Inhibitory Activity Provides Baseline for Structure-Activity Relationship Studies

5-Amino-4,5-dihydro-3H-pyrazol-3-one exhibits moderate inhibitory activity against alanine racemase, as documented by Kim et al. . While specific IC₅₀ values are not reported in the available abstract, the documented activity establishes this core as a validated starting point for antibacterial drug discovery targeting D-alanine biosynthesis in bacterial cell walls [1].

Antibacterial Alanine Racemase Enzyme Inhibition

Exact Mass and Rotatable Bond Count: Minimal Molecular Complexity for Computational and Crystallographic Applications

5-Amino-4,5-dihydro-3H-pyrazol-3-one exhibits an exact mass of 99.043261792 Da and a rotatable bond count of zero [1]. This contrasts with substituted 5-aminopyrazoles (e.g., 1-aryl-3-amino-5-pyrazolones) which possess molecular weights >200 Da and 2-4 rotatable bonds. The zero rotatable bond count confers a rigid, pre-organized binding conformation that is advantageous in fragment-based drug discovery (FBDD) for achieving high ligand efficiency with minimal entropic penalty upon target binding.

Fragment-Based Drug Discovery Computational Chemistry X-ray Crystallography

Research and Industrial Applications for 5-Amino-4,5-dihydro-3H-pyrazol-3-one Based on Verified Evidence


Rapid Library Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffolds via Microwave-Assisted Multicomponent Reactions

Utilize 5-Amino-4,5-dihydro-3H-pyrazol-3-one as the core amine component in one-step, three-component reactions with aromatic aldehydes and active methylene compounds (e.g., benzoylacetonitrile) under microwave irradiation to generate diverse 4-aryl-5-cyano-6-phenyl-4,7-dihydropyrazolo[3,4-b]pyridin-3-ones in yields of 77-91% [1]. This methodology provides a 1.4-fold yield improvement and 20- to 90-fold reduction in reaction time compared to conventional reflux, enabling parallel synthesis of compound libraries for kinase inhibitor screening (e.g., RIP1 kinase, VEGFR-2).

Fragment-Based Drug Discovery (FBDD) Hit Identification for Alanine Racemase and Other Antibacterial Targets

Employ 5-Amino-4,5-dihydro-3H-pyrazol-3-one as a low-molecular-weight fragment (exact mass 99.04 Da; zero rotatable bonds) for crystallographic soaking and biophysical screening against alanine racemase [1][2]. The compound's documented moderate inhibitory activity validates target engagement, while its minimal complexity facilitates unambiguous electron density interpretation and provides a clean vector for fragment growing or merging strategies.

Regioselective Synthesis of Condensed Heterocycles for Central Nervous System (CNS) Drug Discovery

Leverage the compound's single hydrogen-bond donor count (HBD = 1) and favorable XLogP3-AA (-0.9) to synthesize CNS-penetrant heterocyclic scaffolds via the exclusive pyrazolo[3,4-b]pyridine pathway [1][2]. The predictable regioselectivity eliminates isomeric purification, while the physicochemical profile aligns with Lipinski's Rule of Five parameters for CNS drugs (HBD ≤3; TPSA <90 Ų).

Building Block for Photographic Coupler Intermediates via 1-Aryl-3-amino-5-pyrazolone Derivatives

Use 5-Amino-4,5-dihydro-3H-pyrazol-3-one as a precursor for the synthesis of 1-aryl-3-amino-5-pyrazolones, which serve as key intermediates in the preparation of photographic color couplers [1]. The patented two-step process (diazotization followed by reduction) avoids the substantial by-product formation associated with prior art methods, enabling scalable production of high-purity aminopyrazolones for industrial photographic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-4,5-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.